![molecular formula C13H21N3O3 B2826506 ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2,2-diethylbutanoate CAS No. 477871-02-6](/img/structure/B2826506.png)
ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2,2-diethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2,2-diethylbutanoate is a complex organic compound with a unique structure that includes a cyano group, a hydrazono group, and a diethylbutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2,2-diethylbutanoate typically involves the reaction of ethyl cyanoacetate with hydrazine derivatives under controlled conditions. One common method includes the condensation of ethyl cyanoacetate with hydrazine hydrate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2,2-diethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2,2-diethylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds.
Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Mecanismo De Acción
The mechanism of action of ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2,2-diethylbutanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydrazono group can participate in nucleophilic attacks. These interactions can lead to the formation of stable complexes with biological macromolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2-methylbutanoate
- Ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate
Uniqueness
Propiedades
IUPAC Name |
ethyl (3E)-3-[(2-cyanoacetyl)hydrazinylidene]-2,2-diethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-5-13(6-2,12(18)19-7-3)10(4)15-16-11(17)8-9-14/h5-8H2,1-4H3,(H,16,17)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXVGEARZPTPMI-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=NNC(=O)CC#N)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(/C(=N/NC(=O)CC#N)/C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-chlorophenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2826423.png)
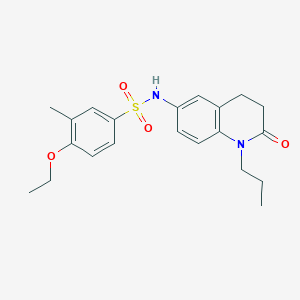
![4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid](/img/structure/B2826425.png)
![4-methoxy-1-methyl-5-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2826427.png)
![2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2826429.png)
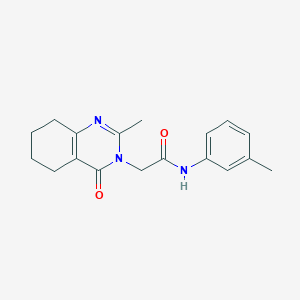
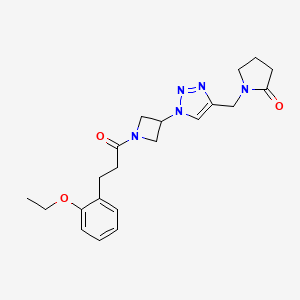
![Thiazolo[5,4-d]pyrimidine-2(1H)-thione](/img/structure/B2826438.png)
![2-(azepane-1-carbonyl)-1-benzyl-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2826440.png)
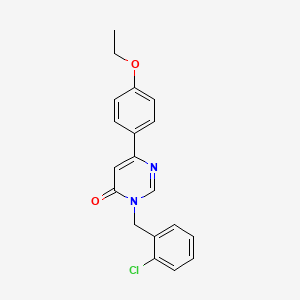
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2826442.png)
![4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2826444.png)
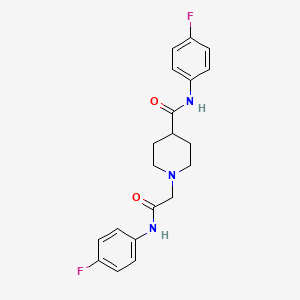
![(1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2826446.png)
